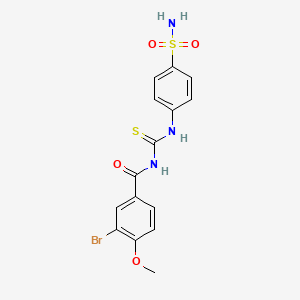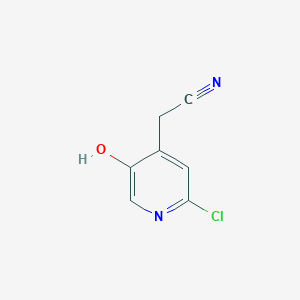
2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a synthetic organic compound characterized by the presence of an adamantane moiety and a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with acetic anhydride under reflux conditions.
Introduction of the Adamantane Group: Adamantane can be introduced via a nucleophilic substitution reaction. Adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate then reacts with the thiadiazole derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the amide group.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced thiadiazole derivatives or ring-opened products.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is studied for its unique structural properties, which can influence the reactivity and stability of the compound. It serves as a model compound for studying the effects of bulky substituents on reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The adamantane group is known for its lipophilicity and ability to cross biological membranes, making it a valuable scaffold in drug design.
Medicine
Medically, derivatives of this compound are explored for their antiviral, antibacterial, and anticancer activities. The thiadiazole ring is a common motif in many bioactive molecules, contributing to the compound’s potential therapeutic effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its rigid structure and stability.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances membrane permeability, allowing the compound to reach intracellular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This dual functionality makes the compound a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTAN-1-YL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Lacks the methyl group on the thiadiazole ring, which can affect its reactivity and biological activity.
2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ACETAMIDE:
Uniqueness
The presence of both the adamantane and the 5-methyl-1,3,4-thiadiazole moieties in 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE provides a unique combination of lipophilicity and electronic properties. This makes it particularly interesting for applications requiring membrane permeability and specific molecular interactions.
Properties
IUPAC Name |
2-(1-adamantyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-9-17-18-14(20-9)16-13(19)8-15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJPRNWUPDVICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2610353.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2610354.png)
![[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2610355.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2610358.png)
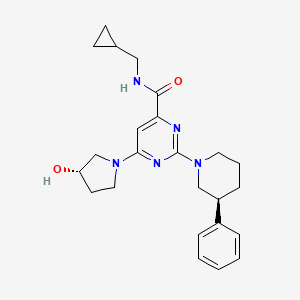
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610360.png)
![5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2610363.png)
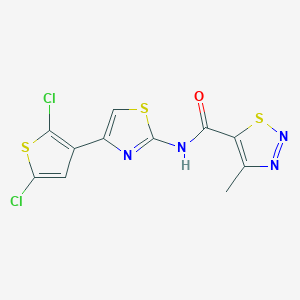
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2610365.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methoxypyridin-3-yl)propanamide](/img/structure/B2610366.png)
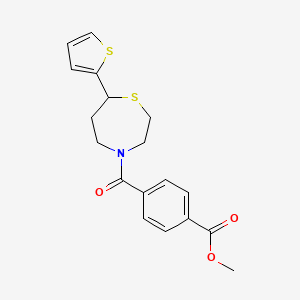
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2610368.png)
